PF-04418948

Description

This compound is a small molecule drug with a maximum clinical trial phase of I.

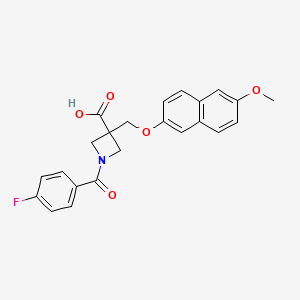

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJGMYMNSNVCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148292 | |

| Record name | PF-04418948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078166-57-0 | |

| Record name | PF-04418948 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04418948 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04418948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04418948 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-04418948: A Technical Guide to its Mechanism of Action as a Prostaglandin EP2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PF-04418948, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document details the core pharmacology of this compound, including its binding affinity, functional potency, and selectivity. Furthermore, it outlines the key signaling pathways modulated by the EP2 receptor and the experimental methodologies used to characterize this antagonist.

Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor

This compound functions as a competitive antagonist at the EP2 receptor.[1] This means it binds to the same site as the endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating downstream signaling cascades. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the Gs alpha subunit (Gαs).[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The rise in cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn phosphorylate downstream targets to modulate various cellular responses.[5][6][7] this compound effectively blocks this entire signaling cascade by preventing the initial activation of the EP2 receptor by PGE2.[8][9]

Quantitative Pharmacological Profile of this compound

The potency and selectivity of this compound have been extensively characterized across a range of in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound at the Human EP2 Receptor

| Assay Type | Cell Line/System | Agonist | Potency Metric | Value (nM) |

| cAMP Accumulation | CHO cells expressing human EP2 receptor | PGE2 | Functional K_B | 1.8[9] |

| cAMP Accumulation | Cells expressing human EP2 receptor | PGE2 | IC_50 | 16[8][10][11] |

| GloSensor cAMP Assay | Not specified | PGE2 | K_B | 1.8[12] |

Table 2: Functional Antagonist Activity of this compound in Native Tissues

| Tissue Preparation | Species | Agonist | Potency Metric | Value (nM) |

| Myometrium | Human | Butaprost | Apparent K_B | 5.4[9] |

| Bronchiole | Dog | PGE2 | K_B | 2.5[1][9] |

| Trachea | Mouse | PGE2 | Apparent K_B | 1.3[9] |

| Trachea (reversal of relaxation) | Mouse | PGE2 | IC_50 | 2.7[1][9][10][13][14] |

Table 3: Selectivity of this compound for the Human EP2 Receptor

| Receptor Subtype | Selectivity Fold vs. EP2 |

| EP1 | >2000[1][10] |

| EP3 | >2000[1][10] |

| EP4 | >2000[1][10] |

| DP1 | >2000[1][10] |

| CRTH2 (DP2) | >2000[1][10] |

| IP, FP, TP, LTB4 | >2000 (binding selectivity)[1] |

Signaling Pathways

The following diagrams illustrate the EP2 receptor signaling pathway and the mechanism of its inhibition by this compound.

Caption: EP2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound as an EP2 antagonist involved several key experimental methodologies. Below are detailed protocols for representative assays.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of a compound to inhibit the agonist-induced production of intracellular cAMP.

Objective: To determine the functional potency (K_B or IC_50) of this compound in inhibiting PGE2-induced cAMP production in cells expressing the human EP2 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP2 receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Prostaglandin E2 (PGE2) as the agonist.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Multi-well plates (e.g., 96- or 384-well).

Protocol:

-

Cell Seeding: Seed the CHO-hEP2 cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Pre-incubation: On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC_80, the concentration that elicits 80% of the maximal response) to the wells.

-

Incubation: Incubate the plates for a defined time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The data are typically fitted to a four-parameter logistic equation to determine the IC_50 value. The K_B value can be calculated using the Cheng-Prusoff equation if a competitive interaction is assumed.

Isolated Tissue Functional Assay (e.g., Mouse Trachea Relaxation)

This ex vivo assay assesses the ability of this compound to antagonize the physiological effects of an agonist in a native tissue environment.

Objective: To determine the functional antagonist potency (K_B or pA2) of this compound against PGE2-induced relaxation in isolated mouse tracheal rings.

Materials:

-

Male mice (e.g., C57BL/6).

-

Krebs-Henseleit solution.

-

Carbachol (B1668302) or other contractile agent.

-

PGE2.

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Protocol:

-

Tissue Preparation: Euthanize the mouse and dissect the trachea. Clean the trachea of adherent tissue and cut it into rings.

-

Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period, with periodic washing.

-

Pre-contraction: Contract the tracheal rings with a fixed concentration of carbachol to induce a stable tone.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of PGE2 to elicit a concentration-dependent relaxation.

-

Antagonist Incubation: In parallel experiments, after the pre-contraction, incubate the tissues with a fixed concentration of this compound for a defined period before generating the cumulative concentration-response curve to PGE2.

-

Data Analysis: The antagonistic effect of this compound is observed as a rightward shift in the PGE2 concentration-response curve. The Schild equation is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC_50. The K_B can be derived from the pA2 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing an EP2 receptor antagonist.

Caption: General Experimental Workflow for EP2 Antagonist Characterization.

References

- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. rndsystems.com [rndsystems.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PF-04418948: A Potent and Selective Prostaglandin EP2 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04418948, developed by Pfizer, is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. The information presented herein is a compilation of data from various scientific publications and patent literature. While extensive pharmacological data is available, a detailed, step-by-step synthesis protocol from a primary source is not publicly accessible. This guide summarizes the known information and provides a high-level overview of its chemical synthesis based on its structure.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is coupled to the Gs alpha subunit, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is implicated in various inflammatory conditions, making the EP2 receptor an attractive therapeutic target. The development of selective EP2 receptor antagonists has been a significant challenge. This compound emerged from Pfizer's research program as a potent and selective antagonist, offering a valuable tool for elucidating the role of the EP2 receptor in health and disease.

Discovery and Pharmacological Characterization

This compound, with the chemical name 1-(4-fluorobenzoyl)-3-{[(6-methoxy-2-naphthyl)oxy]methyl}azetidine-3-carboxylic acid, was identified as a potent and selective EP2 receptor antagonist. Its discovery was the result of a focused medicinal chemistry effort to identify novel therapeutics for inflammatory diseases.

In Vitro Pharmacology

The in vitro activity of this compound has been extensively characterized in various cell-based and tissue-based assays.

Table 1: In Vitro Activity of this compound

| Assay System | Parameter | Value | Reference |

| CHO cells expressing human EP2 receptor | IC50 | 16 nM | [1] |

| CHO cells expressing human EP2 receptor | Functional KB | 1.8 nM | [2] |

| Human Myometrium | Apparent KB | 5.4 nM | [2] |

| Dog Bronchiole | KB | 2.5 nM | [2] |

| Mouse Trachea | Apparent KB | 1.3 nM | [2] |

| Mouse Trachea (PGE2-induced relaxation reversal) | IC50 | 2.7 nM | [2] |

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in preclinical animal models.

Table 2: In Vivo Activity of this compound

| Animal Model | Administration | Effect | Reference |

| Rat | Oral | Attenuated butaprost-induced cutaneous blood flow response | [2] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the EP2 receptor. The binding of PGE2 to the EP2 receptor activates a Gs-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects. This compound blocks this initial binding of PGE2, thereby inhibiting the entire downstream signaling cascade.

References

A Comprehensive Technical Guide to PF-04418948: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04418948 is a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor 2 (EP2). This document provides an in-depth overview of its chemical structure, physicochemical properties, and its mechanism of action as a pharmacological tool for studying EP2 receptor signaling. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its biological activity and pharmacokinetic profile. This guide is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid, is a small molecule antagonist of the EP2 receptor. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₀FNO₅ |

| Molecular Weight | 409.41 g/mol |

| CAS Number | 1078166-57-0 |

| IUPAC Name | 1-(4-fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid |

| SMILES | O=C(O)C1(COC2=CC(C=CC(OC)=C3)=C3C=C2)CN(C(C4=CC=C(F)C=C4)=O)C1 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (up to 100 mM), DMF (20 mg/ml), and a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml). Sparingly soluble in ethanol (B145695) (0.5 mg/ml) and insoluble in water. |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP2 receptor typically activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting this signaling cascade and preventing the downstream physiological effects.[1][2]

Biological Activity and Selectivity

This compound is a highly potent antagonist of the human EP2 receptor, with an IC50 of 16 nM.[3][4][5][6] It exhibits remarkable selectivity for the EP2 receptor over other prostanoid receptors. Functional assays have demonstrated over 2000-fold selectivity for the EP2 receptor compared to EP1, EP3, EP4, DP1, and CRTH2 receptors.[3][6] At a concentration of 10 µM, this compound shows less than 30% binding to a wide range of other GPCRs and ion channels, highlighting its specificity as a pharmacological tool.[3][6]

In Vitro Activity

| Assay System | Agonist | Measured Parameter | This compound Potency (nM) |

| CHO cells expressing human EP2 receptor | PGE2 | cAMP increase (IC₅₀) | 16 |

| CHO cells expressing human EP2 receptor | PGE2 | cAMP increase (Kₑ) | 1.8 |

| Human myometrium | Butaprost | Inhibition of EFS-induced contractions (apparent Kₑ) | 5.4 |

| Dog bronchiole | PGE2 | Relaxation (Kₑ) | 2.5 |

| Mouse trachea | PGE2 | Relaxation (apparent Kₑ) | 1.3 |

| Mouse trachea | PGE2 | Reversal of relaxation (IC₅₀) | 2.7 |

In Vivo Activity

In animal models, orally administered this compound has been shown to effectively block EP2 receptor-mediated responses. In rats, it significantly attenuates the cutaneous blood flow increase induced by the EP2-selective agonist butaprost.[3][7]

| Animal Model | Agonist | Effect Measured | Route of Administration | Dose Range (mg/kg) | Result |

| Rat | Butaprost | Cutaneous blood flow increase | Oral gavage | 1, 3, 10 | Dose-dependent reduction in peak and AUC of butaprost-induced response.[4] |

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol describes a method to determine the antagonist potency of this compound by measuring its ability to inhibit PGE2-induced cAMP accumulation in a cell line expressing the human EP2 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

Assay buffer (e.g., PBS with 0.05% Pluronic F-127)

-

This compound

-

Prostaglandin E2 (PGE2)

-

cAMP detection kit (e.g., HTRF, ELISA)

-

384-well assay plates

Procedure:

-

Cell Culture: Culture CHO-hEP2 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells and resuspend them in assay buffer to the desired concentration.

-

Compound Preparation: Prepare serial dilutions of this compound and a concentration-response curve of PGE2 in assay buffer.

-

Antagonist Addition: Add a fixed volume of the this compound dilutions to the wells of a 384-well plate. Include a vehicle control.

-

Cell Addition: Add the cell suspension to all wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Agonist Addition: Add the PGE2 dilutions to the wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a further defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the PGE2 concentration in the presence and absence of different concentrations of this compound. Calculate the IC50 or Kₑ value for this compound using appropriate pharmacological models (e.g., Schild analysis).

Mouse Trachea Relaxation Assay

This ex vivo protocol assesses the ability of this compound to antagonize PGE2-induced relaxation of pre-contracted mouse tracheal rings.

Materials:

-

Male mice

-

Krebs-Henseleit solution

-

Carbachol

-

Prostaglandin E2 (PGE2)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Euthanize a mouse and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings.

-

Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

Contraction: Induce a stable contraction of the tracheal rings with a submaximal concentration of carbachol.

-

Antagonist Pre-incubation: Add different concentrations of this compound or vehicle to the organ baths and incubate for a defined period (e.g., 30 minutes).

-

Agonist-induced Relaxation: Generate a cumulative concentration-response curve for PGE2-induced relaxation of the pre-contracted tracheal rings.

-

Data Analysis: Compare the concentration-response curves of PGE2 in the presence and absence of this compound. A rightward shift in the PGE2 curve indicates antagonism. Calculate the apparent Kₑ value for this compound using the Schild equation. To determine the IC50 for reversal of relaxation, pre-relax the tissue with a fixed concentration of PGE2 and then add cumulative concentrations of this compound.[7]

Pharmacokinetics

Limited pharmacokinetic data for this compound is publicly available. Studies in rats have shown that it is orally bioavailable.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the EP2 receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the EP2 receptor in various biological systems. The information and protocols provided in this guide are intended to facilitate its effective use in both in vitro and in vivo research settings.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

PF-04418948: A Technical Guide to a Selective Prostaglandin EP2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-04418948, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). It details the pharmacological characteristics, key experimental data, and the methodologies used to characterize this compound, serving as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Role of the EP2 Receptor

Prostaglandin E2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1] It exerts its effects through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] The EP2 receptor, in particular, is coupled to a stimulatory G protein (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[2][3] This pathway is implicated in chronic inflammation, tumor progression, and other disease states.[2][4] The development of selective antagonists for the EP2 receptor, such as this compound, provides a valuable tool for dissecting its biological functions and offers a promising therapeutic strategy for various diseases.[5][6]

Pharmacological Profile of this compound

This compound is an orally active and highly selective antagonist of the human EP2 receptor.[5][7] Its antagonistic action is surmountable and competitive, as demonstrated by parallel rightward shifts in the concentration-response curves of EP2 agonists like PGE2 and butaprost.[5]

Functional Activity

The functional potency of this compound has been determined through various in vitro assays, primarily by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the EP2 receptor.

| Assay Type | System | Agonist | Potency Metric | Value (nM) | Citation |

| cAMP Accumulation | CHO cells expressing human EP2 receptor | PGE2 | KB | 1.8 | [5] |

| cAMP Accumulation | Cells expressing human EP2 receptor | - | IC50 | 16 | [7] |

| Tissue Relaxation | Dog Bronchiole | PGE2 | KB | 2.5 | [5] |

| Tissue Relaxation | Mouse Trachea | PGE2 | Apparent KB | 1.3 | [5] |

| Tissue Relaxation | Mouse Trachea | PGE2 | IC50 | 2.7 | [5] |

| Myometrium Contraction | Human Myometrium | Butaprost | Apparent KB | 5.4 | [5] |

Selectivity Profile

A key attribute of this compound is its high selectivity for the EP2 receptor over other prostanoid receptors, including other EP subtypes. This ensures that its pharmacological effects can be specifically attributed to the blockade of the EP2 signaling pathway.

| Receptor Subtype | Selectivity Fold (vs. EP2) | Citation |

| EP1 | >2000 | [5] |

| EP3 | >2000 | [5] |

| EP4 | >2000 | [5] |

| DP1 | >2000 | [5] |

| CRTH2 (DP2) | >2000 | [5] |

| IP, FP, TP, LTB4 | High binding selectivity | [5] |

Furthermore, this compound showed less than 30% binding at a concentration of 10 µM against a diverse panel of other GPCRs and ion channels, highlighting its specificity.[5]

Signaling Pathways and Experimental Workflows

Prostaglandin EP2 Receptor Signaling Pathway

Activation of the EP2 receptor by its endogenous ligand, PGE2, initiates a canonical Gαs-mediated signaling cascade. This pathway can be effectively blocked by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is employed. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.

Experimental Workflow: cAMP Accumulation Functional Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger cAMP. It is a direct measure of the compound's functional antagonism at a Gs-coupled receptor.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound, based on standard methodologies in the field.[8][9][10][11][12]

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the EP2 receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[11]

-

-

Assay Execution:

-

In a 96-well plate, combine the following in a final volume of ~250 µL:

-

Receptor membranes (e.g., 10-20 µg protein per well).

-

Radioligand (e.g., [3H]PGE2) at a concentration near its Kd.

-

Varying concentrations of this compound or vehicle for total binding control.

-

-

For non-specific binding (NSB) determination, add a high concentration of unlabeled PGE2 to a separate set of wells.

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

-

Protocol: cAMP Accumulation Assay (TR-FRET)

Objective: To measure the functional antagonist potency (IC50 or KB) of this compound.

-

Cell Preparation:

-

Seed CHO cells expressing the human EP2 receptor into 384-well white assay plates at a suitable density (e.g., 3,000 cells/well).[9]

-

Incubate overnight to allow for cell attachment.

-

-

Assay Execution:

-

Remove culture medium and resuspend cells in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX to inhibit phosphodiesterase, and 0.1% BSA).[9]

-

Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Add the EP2 agonist (e.g., PGE2) at a concentration that elicits a submaximal response (e.g., EC50 or EC80, which for PGE2 is ~13.8 nM).[5]

-

Incubate for the optimal stimulation time (e.g., 30-40 minutes) at room temperature.[9]

-

-

Detection:

-

Stop the reaction and lyse the cells by adding the detection reagents from a commercial cAMP assay kit (e.g., LANCE Ultra cAMP kit). These kits typically contain a europium (Eu)-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.[9]

-

Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.[9]

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).[9]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (e.g., 665 nm / 615 nm).

-

Use a cAMP standard curve to convert the ratios to cAMP concentrations.[9]

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression.

-

If Schild analysis is performed with full agonist dose-response curves at multiple fixed antagonist concentrations, a KB value can be determined.[5]

-

Conclusion

This compound is a well-characterized, potent, and highly selective EP2 receptor antagonist. Its robust in vitro and in vivo profile makes it an invaluable pharmacological tool for investigating the role of the EP2 receptor in health and disease.[5][13] The detailed data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to further explore EP2 receptor biology and its potential as a therapeutic target.

References

- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 9. cAMP accumulation assay [bio-protocol.org]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

In Vitro Characterization of PF-04418948: A Technical Guide

Introduction

PF-04418948 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound acts as a surmountable, competitive antagonist at the EP2 receptor.[1][2] The EP2 receptor, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger that activates Protein Kinase A (PKA) and other downstream effectors.[5][6] this compound competitively blocks the binding of PGE2 to the EP2 receptor, thereby inhibiting this signaling cascade.[1][7] Recent structural studies have provided insights into the binding of this compound to the EP2 receptor, revealing a distinct binding pocket that governs its selectivity.[8]

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: Antagonist Potency of this compound in Cell-Based and Tissue Assays

| Assay System | Agonist | Parameter | Value (nM) | Reference |

| CHO cells expressing human EP2 receptor | PGE2 | KB | 1.8 | [1][2] |

| Human Myometrium | Butaprost | Apparent KB | 5.4 | [1][2] |

| Dog Bronchiole | PGE2 | KB | 2.5 | [1][2] |

| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [1][2] |

| Mouse Trachea | PGE2 | IC50 | 2.7 | [1][2][9] |

| Human EP2 Receptor | Not Specified | IC50 | 16 | [4][10] |

Table 2: Selectivity Profile of this compound

| Receptor/Enzyme/Channel | Species | Assay Type | Fold Selectivity vs. EP2 | Reference |

| EP1 Receptor | Human | Functional | >2000 | [1][9] |

| EP3 Receptor | Human | Functional | >2000 | [1][9] |

| EP4 Receptor | Human | Functional | >2000 | [1][9] |

| DP1 Receptor | Human | Functional | >2000 | [1][9] |

| CRTH2 (DP2) Receptor | Human | Functional | >2000 | [1][9] |

| IP Receptor | Human | Binding | >2000 | [1] |

| FP Receptor | Human | Binding | >2000 | [1] |

| TP Receptor | Human | Binding | >2000 | [1] |

| LTB4 (BLT1) Receptor | Human | Binding | >2000 | [1] |

| Diverse panel of GPCRs and ion channels | Not Specified | Binding (<30% at 10 µM) | Not Applicable | [1][9] |

Detailed Experimental Protocols

Functional cAMP Assays in Recombinant CHO Cells

This assay determines the functional antagonist potency of this compound by measuring its ability to inhibit PGE2-induced cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.

Methodology:

-

Cell Culture: CHO cells expressing the human EP2 receptor are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 0.1 mM non-essential amino acids, 0.8 mg·mL⁻¹ Geneticin, and 200 µg·mL⁻¹ Zeocin.[1]

-

Compound Preparation: Stock solutions of PGE2 and this compound (4 mM) are prepared in 100% DMSO.[1] Serial dilutions of this compound are then made in a compound buffer (PBS; 2.5% (v/v) DMSO, 0.15% (v/v) pluronic F-127).[1]

-

Assay Procedure:

-

Cells are harvested and resuspended in DMEM at a concentration of 1 x 10⁶ cells·mL⁻¹.[1]

-

5 µL of diluted this compound or vehicle is added to a 384-well white plate.[1]

-

5 µL of the cell suspension is added to each well and incubated at 37°C for 30 minutes.[1]

-

5 µL of PGE2 (at a concentration close to its EC80) is added to stimulate cAMP production, followed by a 90-minute incubation at 37°C.[1][10]

-

The reaction is stopped by freezing the plates at -80°C to lyse the cells.[1]

-

-

cAMP Detection: After thawing, cAMP levels are quantified using a commercial cAMP assay kit (e.g., DiscoveRx HitHunter™ cAMP II assay) according to the manufacturer's instructions.[1] Luminescence is read on a plate reader.

-

Data Analysis: The antagonist dissociation constant (KB) is calculated from the concentration-response curves of PGE2 in the presence and absence of different concentrations of this compound, using the Schild equation.

Figure 2: Workflow for the functional cAMP assay.

Tissue-Based Functional Assays (e.g., Mouse Trachea Relaxation)

These ex vivo assays assess the antagonist activity of this compound on native EP2 receptors in isolated tissues. The relaxation of pre-contracted mouse tracheal rings in response to PGE2 is a functional readout for EP2 receptor activation.

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from mice and mounted in organ baths containing Krebs buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Pre-contraction: The tissues are pre-contracted with an agent such as carbachol (B1668302) to induce a stable tone.[1]

-

Antagonist Incubation: Tissues are incubated with various concentrations of this compound or vehicle for a defined period.

-

Agonist Stimulation: A cumulative concentration-response curve to PGE2 is generated to induce relaxation of the pre-contracted tissue.[1]

-

Data Acquisition: Changes in tissue tension are recorded using isometric force transducers.

-

Data Analysis: The rightward shift of the PGE2 concentration-response curve in the presence of this compound is used to calculate the apparent KB value.[1] The IC₅₀ value is determined by measuring the concentration of this compound required to reverse the relaxation induced by a fixed concentration of PGE2.[1][2]

Figure 3: Workflow for the mouse trachea relaxation assay.

Selectivity Binding Assays

Selectivity is a critical parameter for a pharmacological tool. The selectivity of this compound was assessed through binding assays against a panel of related prostanoid receptors (e.g., FP, TP, IP) and a broader screen of other GPCRs and ion channels.

Methodology (General):

-

Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest. For instance, for the IP receptor binding assay, membranes from HEK293 cells expressing the human IP receptor are used.[1]

-

Binding Reaction:

-

A radiolabeled ligand specific for the receptor of interest (e.g., [³H] Iloprost for the IP receptor) is incubated with the cell membranes.[1]

-

The incubation is performed in the presence of a high concentration of this compound (e.g., 10 µM) or vehicle.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for that receptor (e.g., carbacyclin (B161070) for the IP receptor).[1]

-

-

Separation and Detection: The reaction is terminated by rapid filtration through a filter plate (e.g., GF/B Unifilter) to separate bound from free radioligand.[1] The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The percentage inhibition of radioligand binding by this compound is calculated. A low percentage of inhibition at a high concentration indicates high selectivity.

Conclusion

The in vitro data for this compound consistently demonstrate that it is a highly potent and selective antagonist of the EP2 receptor. Its well-characterized profile in both recombinant cell-based systems and native tissue preparations makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the EP2 receptor.[2][11] The detailed protocols and summarized data presented in this guide provide a solid foundation for the design and interpretation of future studies utilizing this compound.

References

- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist PMID: 21595651 | MCE [medchemexpress.cn]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. rndsystems.com [rndsystems.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vivo Studies of PF-04418948: A Technical Guide

This technical guide provides an in-depth overview of the early in vivo studies of PF-04418948, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

Core Focus: EP2 Receptor Antagonism

This compound was developed as a first-in-class orally active and selective EP2 receptor antagonist.[1][2][3] Early research aimed to characterize its pharmacological profile, including its potency and selectivity, and to assess its functional effects in relevant in vivo models. The primary mechanism of action of this compound is the competitive antagonism of the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its endogenous ligand, PGE2.[1][4][5]

Quantitative Data Summary

The antagonist potency of this compound was evaluated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Antagonist Potency of this compound

| Assay System | Agonist | Parameter | Value (nM) | Reference |

| CHO cells expressing human EP2 receptors | PGE2 | Functional KB | 1.8 | [1][3] |

| Human Myometrium | Butaprost | Apparent KB | 5.4 | [1][2][3] |

| Dog Bronchiole | PGE2 | KB | 2.5 | [1][2][3] |

| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [1][2][3] |

| Mouse Trachea | PGE2 | IC50 (reversal of relaxation) | 2.7 | [1][3] |

| CHO cells expressing human EP2 receptors | PGE2 | IC50 | 16 | [6] |

Table 2: In Vivo Efficacy of this compound in Rats

| Model | Agonist | Dosing (Oral) | Effect | Reference |

| Cutaneous Blood Flow | Butaprost | 1, 3, and 10 mg/kg | Dose-dependent attenuation of butaprost-induced cutaneous blood flow response. | [7] |

| Cutaneous Blood Flow | Butaprost | 3 mg/kg | Suppression of butaprost-induced cutaneous blood flow. | [5] |

Experimental Protocols

Detailed methodologies were crucial in the early evaluation of this compound. Below are the protocols for the key experiments cited.

In Vitro Functional Antagonist Potency Assays

1. cAMP Inhibition in CHO Cells Expressing Human EP2 Receptors:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.

-

Stimulation: Prostaglandin E2 (PGE2) was used to stimulate the EP2 receptor and induce an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

Intervention: this compound was added at varying concentrations to assess its ability to inhibit the PGE2-induced cAMP increase.[1][7]

-

Detection: Intracellular cAMP levels were measured using a suitable assay, such as a competitive immunoassay.

-

Analysis: The functional KB value was calculated to determine the antagonist potency.[1][2][3]

2. Tissue-Based Functional Assays (Human Myometrium, Dog Bronchiole, Mouse Trachea):

-

Tissue Preparation: Isolated tissue strips or rings from the respective tissues were mounted in organ baths.

-

Stimulation:

-

Intervention: this compound was added to the organ baths to determine its ability to antagonize the effects of butaprost or PGE2.

-

Measurement: Changes in tissue contraction or relaxation were recorded using force transducers.

-

Analysis: The apparent KB or IC50 values were determined from the concentration-response curves.[1][2][3]

In Vivo Cutaneous Blood Flow Model in Rats

-

Animal Model: Male Sprague-Dawley rats were used for this study.

-

Agonist Challenge: The EP2-selective agonist butaprost was administered to induce a cutaneous blood flow response.[1][6]

-

Drug Administration: this compound was administered orally at different doses (e.g., 1, 3, and 10 mg/kg) prior to the butaprost challenge.[7]

-

Measurement: Cutaneous blood flow was measured using techniques such as laser Doppler flowmetry.[1]

-

Analysis: The ability of this compound to attenuate the butaprost-induced increase in blood flow was quantified.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Caption: EP2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for the In Vivo Cutaneous Blood Flow Model.

Selectivity Profile

An essential aspect of the early characterization of this compound was its selectivity for the EP2 receptor over other related prostanoid receptors and a broader panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3] Studies demonstrated that this compound exhibits high selectivity, with over 2000-fold functional selectivity for the human EP2 receptor compared to other human EP receptor subtypes (EP1, EP3, EP4), as well as the DP1 and CRTH2 receptors.[1] This high degree of selectivity is critical for minimizing off-target effects and ensuring that the observed pharmacological actions are mediated specifically through the EP2 receptor.

References

- 1. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of PF-04418948: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04418948 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo potency, selectivity, and key experimental methodologies. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a technical resource for researchers and professionals in drug development.

Introduction

Prostaglandin E2 is a principal mediator of inflammation and plays a crucial role in various physiological and pathological processes. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, upon activation by PGE2, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is implicated in a range of biological responses, including inflammation, vasodilation, and immunomodulation.

This compound has been identified as a highly potent and selective antagonist of the human EP2 receptor. Its ability to competitively block the action of PGE2 at this receptor subtype makes it a valuable tool for investigating the physiological roles of the EP2 receptor and a potential therapeutic agent for EP2-mediated diseases.

Mechanism of Action

This compound functions as a competitive antagonist at the EP2 receptor. It exhibits no agonist activity on its own but effectively blocks the binding of PGE2 and other EP2 agonists, thereby inhibiting the downstream signaling cascade. The primary mechanism involves the prevention of Gs-protein activation and the subsequent suppression of adenylyl cyclase activity, leading to a reduction in intracellular cAMP levels.

Signaling Pathway

The binding of the endogenous ligand PGE2 to the EP2 receptor initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound competitively inhibits the initial binding of PGE2, thus blocking this entire signaling cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay System | Agonist | Parameter | Value (nM) | Reference |

| CHO cells expressing human EP2 receptor | PGE2 | Functional KB | 1.8 | [1][2][3] |

| Human Myometrium | Butaprost | Apparent KB | 5.4 | [1][2][3] |

| Dog Bronchiole | PGE2 | KB | 2.5 | [1][2][3] |

| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [1][2][3] |

| Mouse Trachea (reversal of PGE2-induced relaxation) | PGE2 | IC50 | 2.7 | [1][2][3][4] |

Table 2: Selectivity Profile of this compound

This compound demonstrates high selectivity for the human EP2 receptor over other prostanoid receptors.[1][5]

| Receptor Subtype | Fold Selectivity (vs. human EP2) |

| EP1 | >2000 |

| EP3 | >2000 |

| EP4 | >2000 |

| DP1 | >2000 |

| CRTH2 | >2000 |

Furthermore, binding assays have shown that this compound has weak affinity for a diverse panel of other GPCRs and ion channels, with less than 30% binding observed at a concentration of 10 µM.[1][4]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of this compound to antagonize PGE2-induced cAMP production in a cellular context.

Objective: To determine the functional antagonist potency (KB) of this compound at the human EP2 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human EP2 receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and selection antibiotics.

-

Prostaglandin E2 (PGE2) as the agonist.

-

This compound as the antagonist.

-

cAMP assay kit (e.g., HTRF, LANCE, or similar).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

-

Cell Culture: Culture CHO-hEP2 cells in appropriate medium until they reach a suitable confluency for passaging and plating.

-

Cell Plating: Seed the cells into 96-well or 384-well microplates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of PGE2 (typically at its EC80 concentration) in assay buffer containing a phosphodiesterase inhibitor.

-

Antagonist Incubation: Add the serially diluted this compound to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the fixed concentration of PGE2 to the wells and incubate for a further specified period (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format as per the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The antagonist dissociation constant (KB) can be calculated using the Schild equation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. pharm.emory.edu [pharm.emory.edu]

PF-04418948's role in prostaglandin E2 signaling

An In-depth Technical Guide to PF-04418948's Role in Prostaglandin (B15479496) E2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid that mediates a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] It exerts its effects by signaling through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] The EP2 receptor, upon activation by PGE2, couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] This pathway is implicated in diverse biological functions, making the EP2 receptor a significant target for therapeutic intervention.

This technical guide focuses on this compound, a novel, potent, and selective antagonist of the prostaglandin EP2 receptor.[3][4] Developed by Pfizer, this compound has served as a critical chemical probe to elucidate the function of the EP2 receptor and was advanced to Phase 1 clinical trials.[1][4][5][6] This document provides a comprehensive overview of its mechanism of action, quantitative pharmacology, and the experimental protocols used for its characterization.

Mechanism of Action: Competitive Antagonism of the EP2 Receptor

This compound functions as a competitive antagonist at the EP2 receptor.[3] It binds to the receptor, preventing the endogenous ligand PGE2 from binding and initiating the downstream signaling cascade. The primary consequence of EP2 receptor activation is the Gαs-mediated synthesis of cAMP, which in turn activates Protein Kinase A (PKA) and other effectors. By blocking this initial step, this compound effectively inhibits the PGE2-induced increase in intracellular cAMP.[3] This action has been demonstrated to be surmountable, a characteristic feature of competitive antagonism.[3]

Quantitative Pharmacology: Potency and Selectivity

This compound is a highly potent antagonist of the human EP2 receptor. Its potency has been quantified across various in vitro systems, including recombinant cell lines and native tissues. The compound also demonstrates remarkable selectivity for the EP2 receptor over other prostanoid receptors and a wide panel of other GPCRs, enzymes, and ion channels.

Table 1: In Vitro Potency of this compound

| Assay System | Agonist | Parameter | Value (nM) | Citation |

| CHO Cells expressing human EP2 Receptor | PGE2 | KB | 1.8 | [3] |

| Human Myometrium | Butaprost | Apparent KB | 5.4 | [3] |

| Dog Bronchiole | PGE2 | KB | 2.5 | [3] |

| Mouse Trachea | PGE2 | Apparent KB | 1.3 | [3] |

| Mouse Trachea (Reversal Assay) | PGE2 | IC50 | 2.7 | [3] |

| Human EP2 Receptor | Not Specified | IC50 | 16 | [5][6] |

Table 2: Selectivity Profile of this compound

| Receptor/Target | Activity | Selectivity Fold (vs. EP2) | Citation |

| EP1 (human) | Antagonist | >2000 | [3] |

| EP3 (human) | Antagonist | >2000 | [3] |

| EP4 (human) | Antagonist | >2000 | [3] |

| DP1 (human) | Antagonist | >2000 | [3] |

| CRTH2 (human) | Antagonist | >2000 | [3] |

| IP, FP, TP, LTB4 Receptors | Binding | High Selectivity | [3] |

Key Experimental Methodologies

The characterization of this compound involved a series of robust in vitro and in vivo assays to determine its potency, selectivity, and functional effects.

General Workflow for In Vitro Antagonist Potency Assessment

A typical workflow to evaluate the antagonist activity of a compound like this compound involves a cell-based assay measuring the inhibition of agonist-induced cAMP production.

cAMP Accumulation Assay

-

Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP2 receptor.[3]

-

Protocol :

-

Cells are harvested and suspended in assay buffer.[3]

-

Serial dilutions of this compound are prepared in a suitable buffer (e.g., PBS with 0.05% Pluronic F-127 and 2.5% DMSO) and added to a 384-well assay plate.[3]

-

The cell suspension is added to the wells containing the antagonist and incubated for a pre-determined time (e.g., 30 minutes at 37°C).[3]

-

An agonist solution (e.g., PGE2 at a concentration around its EC80) is then added to stimulate the EP2 receptor, followed by another incubation period (e.g., 90 minutes at 37°C).[3]

-

The reaction is stopped, and cells are lysed (e.g., by freezing at -80°C).[3]

-

Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay with chemiluminescent detection.[3]

-

-

Analysis : The data are used to generate concentration-response curves, from which KB or IC50 values are calculated to determine the antagonist's potency.[3]

Isolated Tissue Functional Assays (Organ Bath)

-

Tissues : Preparations such as human myometrium, dog bronchiole, and mouse trachea are used to assess functional antagonism on native receptors.[3][7]

-

Protocol :

-

Tissues are dissected and mounted in organ baths containing physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

A stable, sub-maximal pre-contraction is induced using an agent like carbachol (B1668302) (for airway tissues) or electrical field stimulation (EFS) (for myometrium).[3]

-

Once a stable contraction is achieved, a cumulative concentration-response curve to an EP2 agonist (PGE2 or butaprost) is generated, which typically induces tissue relaxation.[3]

-

The experiment is repeated in the presence of fixed concentrations of this compound.

-

-

Analysis : The antagonist effect is observed as a parallel, rightward shift in the agonist's concentration-response curve. The Schild equation is used to calculate the apparent KB value, providing a measure of functional antagonist potency in a native system.[3]

In Vivo Cutaneous Blood Flow Model

-

Animal Model : Sprague Dawley rats are used to evaluate the in vivo efficacy of orally administered this compound.[5]

-

Protocol :

-

This compound is administered via oral gavage at various doses (e.g., 1, 3, and 10 mg/kg).[5]

-

After a set period, an EP2 agonist (butaprost) is administered intradermally to induce a localized increase in cutaneous blood flow.[3]

-

The blood flow response is measured using techniques like laser Doppler flowmetry.

-

-

Analysis : The ability of this compound to attenuate the butaprost-induced increase in blood flow is quantified. A dose-dependent reduction in the peak and the area under the curve (AUC) of the blood flow response demonstrates the compound's in vivo activity.[5]

Conclusion

This compound is a well-characterized pharmacological tool and a former clinical candidate that has been instrumental in defining the role of the EP2 receptor. It exhibits high potency as a competitive antagonist with a functional KB in the low nanomolar range and displays excellent selectivity against other prostanoid receptors.[3][4] The detailed methodologies used in its characterization, from cell-based cAMP assays to functional organ bath studies and in vivo models, provide a robust framework for the evaluation of EP2 receptor modulators. For researchers in pharmacology and drug development, this compound remains a benchmark selective antagonist for investigating the complex biology of PGE2 signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Embrace: A Technical Guide to the Binding of PF-04418948 with the EP2 Receptor

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the binding mechanism of PF-04418948, a potent and selective antagonist of the Prostaglandin (B15479496) E2 receptor subtype 2 (EP2). Understanding this interaction at a molecular level is crucial for the development of novel therapeutics targeting inflammatory diseases, pain, and certain cancers where the EP2 receptor plays a pivotal role.

Introduction to this compound and the EP2 Receptor

The Prostaglandin E2 (PGE2) EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune suppression, and tumorigenesis.[2][4]

This compound has been identified as a potent and selective antagonist of the EP2 receptor, demonstrating significant potential for therapeutic intervention.[5][6] Its ability to competitively block the binding of PGE2 allows for the modulation of downstream signaling pathways. This document consolidates findings from functional assays, mutagenesis studies, and cutting-edge structural biology to provide a comprehensive overview of its binding mode.

Quantitative Analysis of this compound Antagonism

Functional bioassays have been instrumental in quantifying the antagonist potency and selectivity of this compound. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 16 nM | Human EP2 receptors | [7][8][9] |

| Functional KB | 1.8 nM | CHO cells expressing human EP2 receptor (cAMP assay) | [5][6] |

| Apparent KB | 5.4 nM | Human myometrium (Butaprost-induced inhibition of contractions) | [5][6] |

| KB | 2.5 nM | Dog bronchiole (PGE₂-induced relaxation) | [5][6] |

| Apparent KB | 1.3 nM | Mouse trachea (PGE₂-induced relaxation) | [5][6] |

| IC₅₀ | 2.7 nM | Mouse trachea (Reversal of PGE₂-induced relaxation) | [5][6][7] |

Table 1: Antagonist Potency of this compound at the EP2 Receptor

This compound exhibits high selectivity for the EP2 receptor over other prostanoid receptors.[5][10]

| Receptor Subtype | Selectivity Fold vs. EP2 | Reference |

| EP1, EP3, EP4, DP1, CRTH2 | >2000 | [5][7] |

Table 2: Selectivity Profile of this compound

The Molecular Basis of this compound Binding

Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the binding mode of this compound to the human EP2 receptor.[11][12][13] These structural revelations, supported by mutagenesis data, pinpoint the key amino acid residues that form the binding pocket.

This compound binds within a pocket formed by the transmembrane helices (TMs) 1, 2, 3, and 7, and the extracellular loop 2 (ECL2).[11][12] The binding is characterized by a combination of hydrophobic interactions, hydrogen bonds, and a unique π-π stacking interaction.

| Mutant | Effect on this compound Potency | Reference |

| W186ECL2A | Significantly reduced | [11][12] |

| T822.54A | Significantly reduced | [11][12] |

| M1163.32A | Significantly reduced | [11][12] |

| S3057.43A | Significantly reduced | [11][12] |

| S3087.46A | Significantly reduced | [11][12] |

Table 3: Impact of EP2 Receptor Mutations on this compound Potency

The binding of this compound induces a conformational change in the receptor, stabilizing it in an inactive state and preventing the Gs protein coupling necessary for signal transduction.[11][12]

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the binding of this compound to the EP2 receptor.

Site-Directed Mutagenesis of the EP2 Receptor

This protocol outlines the generation of EP2 receptor mutants to identify key residues involved in ligand binding.

-

Primer Design: Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and a melting temperature (Tm) ≥ 78°C.[14]

-

PCR Amplification:

-

Set up a PCR reaction with a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type EP2 receptor sequence, and the designed primers.

-

Use a thermal cycling program similar to the following:

-

-

Parental DNA Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.[14][16]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on a selective medium. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound for the wild-type and mutant EP2 receptors.[17][18]

-

Membrane Preparation:

-

Culture cells (e.g., CHO or HEK293) stably expressing the human EP2 receptor (wild-type or mutant).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[19]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a constant concentration of a suitable radioligand for the EP2 receptor (e.g., [³H]-PGE₂), and varying concentrations of the unlabeled competitor (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[19][20]

-

-

Filtration and Counting:

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.

-

Computational Docking and Molecular Modeling

Computational approaches are used to predict and visualize the binding pose of this compound within the EP2 receptor.

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the EP2 receptor, either from experimental data (e.g., PDB ID: 7CX2) or through homology modeling.

-

Generate a 3D structure of this compound.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock, GOLD, Glide) to predict the binding pose of this compound in the receptor's binding site.[21]

-

Define the search space (grid box) for the docking simulation around the putative binding pocket.

-

-

Pose Analysis and Scoring:

-

Analyze the resulting docking poses based on scoring functions that estimate the binding affinity.

-

Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[22]

-

Visualizing the Molecular Landscape

The following diagrams illustrate the key pathways and workflows central to understanding the interaction between this compound and the EP2 receptor.

EP2 Receptor Signaling Pathway and Point of Inhibition by this compound.

References

- 1. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 5. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of this compound, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selectivity profiling of the novel EP2 receptor antagonist, this compound, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 15. bioinnovatise.com [bioinnovatise.com]

- 16. assaygenie.com [assaygenie.com]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. multispaninc.com [multispaninc.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for PF-04418948 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04418948 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor, a G-protein coupled receptor that signals primarily through the Gαs-cAMP pathway, is implicated in a variety of physiological and pathological processes, including inflammation, immune modulation, and neuronal function.[3][4] In the context of neuroscience, the EP2 receptor is expressed on various cell types in the central nervous system (CNS), including neurons and glia, and is involved in neuroinflammatory and neurodegenerative processes.[5][6] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its pharmacological properties, relevant signaling pathways, and detailed protocols for its application in both in vitro and in vivo models. A critical consideration for in vivo neuroscience studies is that this compound is reported to be brain-impermeable, suggesting its utility in this context is primarily for investigating the influence of peripheral EP2 receptor blockade on CNS pathology.[1][7]

Mechanism of Action and Signaling Pathway